Methallyl cyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDAVBXDLGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197306 | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-19-0 | |
| Record name | 3-Methyl-3-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methallyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHALLYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Mechanisms and Pathways Involving Methallyl Cyanide
Mechanistic Studies of Isomerization and Rearrangements
The isomerization of unsaturated nitriles is a key process, particularly in the industrial synthesis of adiponitrile (B1665535), a precursor to nylon. Methallyl cyanide (often referred to as its isomer 2-methyl-3-butenenitrile (B95465) or 2M3BN in industrial contexts) undergoes significant rearrangements, which have been the subject of detailed mechanistic investigation.
The rearrangement of the methylallyl group is a critical step in the isomerization of branched nitriles to more valuable linear isomers. In the context of the nickel-catalyzed hydrocyanation of butadiene, 2-methyl-3-butenenitrile (2M3BN) is formed as a branched product alongside the desired linear 3-pentenenitrile (B94367) (3PN). mdpi.comresearchgate.net The subsequent isomerization of 2M3BN to 3PN is crucial for maximizing the yield of the linear product. researchgate.net
Density Functional Theory (DFT) calculations and experimental studies have elucidated a plausible mechanism for this rearrangement. mdpi.com One proposed pathway involves the coordination of the 2M3BN to a nickel(0) catalyst. mdpi.comresearchgate.net This is followed by a sequence of steps including C-CN bond cleavage, rotation of the resulting methylallyl group, and subsequent C-CN bond reformation to yield the isomerized product, 3PN. mdpi.com The methylallyl rearrangement has been identified as the rate-determining step in the formation of 3PN during this process. mdpi.comresearchgate.net
A proposed mechanism involves several key stages:
Coordination: The 2M3BN molecule coordinates to a nickel atom through its C=C double bond. mdpi.com
Oxidative Addition: The C-CN bond breaks, leading to the formation of a σ-allyl nickel species. mdpi.com
Rearrangement: This species isomerizes to a π-allyl intermediate and then back to a different σ-allyl form. mdpi.com
Reductive Elimination: The C-CN bond reforms, leading to the coordinated 3PN product, which is then released from the catalyst. mdpi.com
The cleavage and reformation of the carbon-cyanide (C-CN) bond are fundamental steps in the isomerization and hydrocyanation reactions involving this compound and its isomers. The oxidative addition of a nitrile's C-CN bond to a low-valent metal center, like nickel(0), is a well-established class of C-C bond activation. nih.gov The reverse process, reductive elimination, is the crucial final step in forming the nitrile product during hydrocyanation. nih.govwikipedia.org
In the isomerization of 2M3BN to 3PN, DFT studies confirm that the reaction is initiated by the oxidative addition of the C-CN bond to the nickel catalyst. mdpi.comresearchgate.net This cleavage is followed by the methylallyl rearrangement and is completed by the reductive elimination of the newly formed C-CN bond to give the linear product. mdpi.com
This reversible C-CN bond cleavage is central to catalyst systems that perform transfer hydrocyanation, where a nitrile serves as a source of cyanide for constructing other nitrile compounds. nih.gov The process can be summarized by the following equilibrium involving a nickel catalyst:
Ni(0) + R-CN ⇌ (Alkyl)Ni(II)(CN)
A dinickel(I) hydride complex has also been shown to react with aliphatic nitriles, resulting in the cleavage of the C-CN bond. nih.gov The organic products from this reaction suggest that the bond-breaking step proceeds through reactive nickel alkyl intermediates and occurs reversibly. nih.gov
Methylallyl Rearrangement
Catalytic Reaction Mechanisms
Catalysis is indispensable for the efficient and selective synthesis and transformation of this compound. Transition metals, particularly nickel complexes, play a pivotal role in these reactions.
The hydrocyanation of alkenes is a major industrial process for producing nitriles, most notably the synthesis of adiponitrile from butadiene, which is a key step in nylon production. wikipedia.orgthieme-connect.de This process involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene, which initially yields a mixture of the branched 2-methyl-3-butenenitrile (2M3BN) and the linear 3-pentenenitrile (3PN). mdpi.comresearchgate.net
The generally accepted catalytic cycle for the hydrocyanation of an alkene like butadiene is as follows: wikipedia.orgnumberanalytics.comyoutube.com
Oxidative Addition: HCN adds to a low-valent nickel(0) complex, typically bearing phosphite (B83602) ligands, to form a hydrido cyanide nickel(II) complex. wikipedia.orgnumberanalytics.com This is often considered a rate-determining step. numberanalytics.com
Alkene Coordination: The alkene (butadiene) coordinates to the metal center. mdpi.comwikipedia.org
Migratory Insertion: The alkene inserts into the nickel-hydride bond, which, in the case of butadiene, forms a methallyl-nickel cyanide intermediate. mdpi.comwikipedia.org
Reductive Elimination: The cycle concludes with the rate-limiting reductive elimination of the nitrile product from the alkylmetal cyanide complex, regenerating the nickel(0) catalyst. wikipedia.org This step forms either the branched (2M3BN) or linear (3PN) product. mdpi.comresearchgate.net
The selectivity of this process can be controlled by the choice of ligands on the nickel catalyst. While monodentate phosphites give a 2M3BN:3PN ratio of approximately 30:70, the use of chelating phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) can achieve up to 97% selectivity for the linear 3PN product. mdpi.comresearchgate.net Lewis acids can also be used as co-catalysts to accelerate the final reductive elimination step. wikipedia.org
| Catalyst System | Product | Selectivity/Ratio |
| Ni(0) with monodentate phosphites | 2M3BN : 3PN | ~ 30 : 70 |
| Ni(COD)₂ with dppb ligand | 3PN | 97% |
The conjugate addition of cyanide to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds and synthesizing valuable chiral building blocks. organic-chemistry.org this compound, as an α,β-unsaturated nitrile, is a potential substrate for such reactions. While specific studies on the enantioselective conjugate addition of cyanide directly to this compound are not widely documented, the mechanism has been well-established for other α,β-unsaturated systems like imides and enones. organic-chemistry.orgnih.gov
A notable example is the use of a (Salen)Al-Cl complex to catalyze the asymmetric conjugate addition of HCN to α,β-unsaturated imides, achieving high yields and excellent enantioselectivities (up to 90% yield and 97% ee). organic-chemistry.org The reaction often uses a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with an alcohol to generate HCN in situ. organic-chemistry.org Mechanistic studies suggest a bimetallic, dual activation mechanism where a (salen)Al-CN complex delivers the cyanide nucleophile to the electrophilic substrate, which is also activated by a metal-salen unit. organic-chemistry.org
Similarly, a gadolinium-based catalyst has been developed for the first synthetically useful catalytic enantioselective conjugate addition of cyanide to enones. nih.gov This system demonstrated wide substrate scope and exclusively produced the 1,4-addition product over the 1,2-adduct. nih.gov The high regioselectivity was attributed to the stabilization of a silylated polymetallic catalyst that favors 1,4-addition and the catalyst's ability to promote the reversal of any 1,2-adduct formed. nih.gov
| Substrate Class | Catalyst System | Key Findings |
| α,β-Unsaturated Imides | (Salen)Al-Cl | Up to 90% yield and 97% enantiomeric excess (ee). organic-chemistry.org |
| Enones | Gd complex with TBSCN | Exclusive 1,4-addition with high enantioselectivity. nih.gov |
Performing organometallic catalysis in aqueous media presents both opportunities and challenges, including catalyst stability and substrate solubility. nih.gov While many organometallic reactions are conducted under anhydrous conditions, there is growing evidence that many complexes and intermediates can tolerate water. nih.govrsc.org
For reactions involving nitriles like this compound, the presence of water can be significant. For instance, the hydration of cyanohydrins to α-hydroxyamides has been successfully carried out in water using ruthenium catalysts. researchgate.net However, these reactions highlight a key challenge: the potential for catalyst poisoning by cyanide ions, which can form from the decomposition of cyanohydrins in aqueous solutions. researchgate.net A very low conversion rate was observed in one study using acetonitrile (B52724) as a solvent, which was attributed to the strong coordination of cyanide to the ruthenium catalyst surface, leading to its poisoning. researchgate.net In contrast, using water as the solvent led to complete conversion, demonstrating the complex role of the solvent environment. researchgate.net
The development of water-tolerant catalysts is crucial for expanding the scope of organometallic reactions in aqueous and biological settings. nih.govrsc.org Strategies include designing catalysts with sufficient stability and reactivity in water, which could enable processes like hydrocyanation or isomerization of this compound to be performed under more environmentally benign conditions. nih.gov
Double Metal Cyanide Catalysis in Polymerization
Double metal cyanide (DMC) complexes are highly effective catalysts, particularly for ring-opening polymerization of epoxides like propylene (B89431) oxide. Current time information in Bangalore, IN.mdpi.comnih.gov These catalysts are valued in the production of polyether polyols, which are precursors for a wide range of polyurethane products such as coatings, foams, elastomers, and adhesives. njchm.comgoogle.comgoogle.com The use of DMC catalysts leads to polyols with low unsaturation, narrow molecular weight distributions, and high molecular weights compared to those produced with traditional basic catalysts like potassium hydroxide (B78521) (KOH). njchm.comgoogle.com
DMC catalysts are typically prepared by reacting aqueous solutions of a metal salt, such as zinc chloride, with a metal cyanide salt, like potassium hexacyanocobaltate, to form a precipitate. nih.govgoogle.com The general formula for these complexes can be represented as M_a[M′(CN)_b]_c·xMX_d·yL·zH₂O, with Zn(II)-Co(III) systems being the most common. mdpi.com The inclusion of an organic complexing agent, often an alcohol or ether, is crucial for achieving high catalytic activity. nih.govgoogle.com Modern research has focused on creating well-defined DMC catalysts to better understand the structure-performance relationship. nih.gov For instance, reevaluating the catalyst composition as a salt of (NC)₆Co³⁻ anions with a 1:1 ratio of Zn²⁺ and (X)Zn⁺ cations (where X can be Cl, RO, AcO) has led to the synthesis of highly efficient catalysts. nih.gov
While the primary application of DMC catalysts is in the polymerization of epoxides google.com and their copolymerization with carbon dioxide mdpi.comeuropa.eu, their effectiveness extends to other polymerization reactions. rsc.org The catalytic activity stems from the unique open framework structure of the DMC complexes. mdpi.com The polymerization process with DMC catalysts is typically performed under moderate temperatures (e.g., 140 ± 10°C) and pressures. njchm.com The high activity of these catalysts allows for very low catalyst concentrations (e.g., 30 ppm), which simplifies product purification and reduces production costs. njchm.com
| Component | Example | Function | Reference |
|---|---|---|---|
| Metal Salt | Zinc Chloride (ZnCl₂) | Forms the primary metal center (M). | mdpi.comnih.govgoogle.com |
| Metal Cyanide Salt | Potassium Hexacyanocobaltate (K₃[Co(CN)]₆) | Provides the cyanide complex anion (M'). | mdpi.comnih.gov |
| Organic Complexing Agent | tert-Butyl alcohol | Essential for high catalytic activity. | google.com |
| Key Application | Propylene Oxide Polymerization | Produces polyether polyols for polyurethanes. | mdpi.comgoogle.com |
| Product Advantage | Low Unsaturation | Improves the quality of the final polymer product. | njchm.comgoogle.com |
Enantioselective Conjugate Addition of Cyanide
Nucleophilic Addition Reactions
The nitrile group (C≡N) in this compound is susceptible to nucleophilic addition reactions. A classic example is the addition of hydrogen cyanide (HCN) to aldehydes and ketones, which results in the formation of cyanohydrins. chemguide.co.uklibretexts.orgopenstax.org This reaction is base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. openstax.orgpressbooks.pub
While this compound itself does not have a carbonyl group for this specific reaction, its nitrile group can be transformed via related nucleophilic chemistry. The carbon atom of the nitrile group is electrophilic, and the triple bond can be attacked by nucleophiles, although this is less common than addition to carbonyls.
A more significant reaction pathway involving this compound is its reduction to a primary amine. This transformation is a powerful tool in organic synthesis. pressbooks.pub The two-step sequence involves the conversion of an alkyl halide to a nitrile, followed by reduction. libretexts.org In the case of this compound, the nitrile group is already present. The reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pubpressbooks.pub This process converts the nitrile (R–C≡N) into a primary amine (R–CH₂NH₂), thereby transforming this compound into 3-methyl-3-buten-1-amine. openstax.orgpressbooks.pub
Another important class of nucleophilic additions is the Strecker amino acid synthesis. nih.gov The classical Strecker reaction involves the addition of an amine to an aldehyde or ketone to form an imine, followed by the nucleophilic attack of a cyanide ion to produce an α-aminonitrile. nih.govthieme-connect.de Subsequent hydrolysis of the aminonitrile yields an amino acid. nih.gov This highlights the versatility of the cyanide group in forming new carbon-carbon and carbon-nitrogen bonds through nucleophilic addition pathways.
| Reaction Type | Substrate(s) | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Cyanohydrin Formation | Aldehyde/Ketone | HCN / CN⁻ | Cyanohydrin (R₂C(OH)CN) | libretexts.orgopenstax.org |
| Nitrile Reduction | This compound | LiAlH₄ | Primary Amine | pressbooks.pubpressbooks.pub |
| Strecker Synthesis | Aldehyde/Ketone, Amine | HCN / CN⁻ | α-Aminonitrile | nih.govthieme-connect.de |
Radical Chemistry and Ion-Molecule Reactions
This compound can be a precursor to radical species under specific conditions. The flash photolysis of allyl cyanide, a closely related compound, is known to produce the allyl radical. rsc.orgdergipark.org.tr This suggests that this compound can similarly generate the methallyl radical upon photodecomposition, typically through the scission of the weakest bond. dergipark.org.tr The β-methallyl radical has been studied using kinetic spectroscopy, and its decay was found to be a second-order process. researchgate.net
The reaction of cyano radicals with organic substrates can proceed through a mechanism involving the formation of activated radical intermediates. lookchem.com These intermediates then decay by eliminating the most weakly bound atom or group. lookchem.com This indicates a potential pathway for this compound to engage in radical-initiated reactions.
Ion-molecule reactions involving the methallyl group have also been investigated. Zirconocene-based polymerization systems can form Zr-bound allyl species, which are often considered catalyst deactivation products. researchgate.net The study of model complexes like (C₅H₅)₂Zr(Me)(methallyl) reveals that they can undergo reactions such as allyl-alkyl exchange with aluminum alkyls. researchgate.net Furthermore, the cationic species derived from these complexes, such as the contact ion pair (C₅H₅)₂Zr(methallyl)⁺H₃CB(C₆F₅)₃⁻, can react with propene through insertion between the zirconium and an allylic terminus. researchgate.net These studies provide insight into the fundamental ion-molecule interactions of methallyl-metal complexes.
Advanced Applications and Derivatization Chemistry
Role as a Chemical Intermediate in Complex Molecule Synthesis
Methallyl cyanide is an important chemical intermediate used in the synthesis of more complex molecules, including those for the pharmaceutical and agrochemical industries. lookchem.comontosight.ai The dual reactivity of the nitrile and the double bond allows for a variety of transformations. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, while the double bond can undergo addition reactions.
Its role as a precursor is evident from the variety of downstream products that can be synthesized from it. These transformations highlight its utility in building more complex molecular frameworks. lookchem.com For instance, the conversion of this compound to 3-methylbut-3-enoic acid provides a derivative with a different functional group, opening up further synthetic pathways. lookchem.com While direct application in the final structure of a specific commercial drug is not widely documented in public literature, its value lies in providing the essential methallyl structural unit or serving as a precursor to other key intermediates. ontosight.ai The synthesis of alkaloid natural products, for example, often involves the precise installation of methallyl groups, a function that can be fulfilled by reagents derived from or related to this compound. acs.org
Table 1: Examples of Downstream Products from this compound
| Product Name | CAS Number | Molecular Formula |
|---|---|---|
| 3,3-dimethylacrylonitrile | 4786-24-7 | C₅H₇N |
| 3-methylbut-3-enoic acid | 1617-31-8 | C₅H₈O₂ |
| 3-methylbut-3-enoyl chloride | 3350-77-4 | C₅H₇ClO |
| N-(3-methyl-3-butenyl)benzamide | 54316-51-7 | C₁₂H₁₅NO |
This table is generated based on data from chemical supplier databases. lookchem.com
Polymer Chemistry and Material Science Applications
The unique structure of this compound lends itself to several applications in polymer and material science, from enhancing battery performance to acting as a building block for novel polymers.
In the field of lithium-ion batteries, the formation of a stable Solid Electrolyte Interphase (SEI) on the graphite (B72142) anode is crucial for battery longevity and performance. researchgate.netgoogle.com Additives are often introduced to the electrolyte to facilitate the creation of a robust SEI layer. While research specifically documenting this compound for this purpose is not prominent, its close structural analog, allyl cyanide, has been successfully investigated as a film-forming additive. researchgate.net
In studies using propylene (B89431) carbonate (PC)-based electrolytes, the addition of 2% by weight of allyl cyanide was shown to effectively suppress the exfoliation of the graphite anode. researchgate.net This is achieved through a proposed mechanism of reductive polymerization of the allyl cyanide on the anode surface during the initial charging cycles, creating a protective film. researchgate.net This film prevents the co-intercalation of solvent molecules that leads to graphite damage. A graphite/Li half-cell using this additive demonstrated an initial coulombic efficiency of 75% and maintained a specific capacity of 300 mAh/g after 48 cycles. researchgate.net Given the structural similarity, it is plausible that this compound could function in a similar capacity, leveraging its unsaturated nitrile structure to improve SEI characteristics.
This compound is classified as a monomer, indicating its potential for direct use in polymerization reactions. lookchem.com Research is exploring its utility as a monomer or a crosslinking agent in polymer chemistry. vulcanchem.com The methallyl group is a valuable functional moiety in the synthesis of advanced polymers. For example, patent literature describes the use of agents containing methallyl groups to functionalize conjugated diene-based polymers. rsc.org
Furthermore, compounds derived from the methallyl group are used to create macromonomers for specialized applications. In one instance, a catalyst derived from methallyl alcohol is used to produce methylallyl polyoxyethylene ether, a key macromonomer for synthesizing high-performance polycarboxylate water-reducing agents used in concrete. google.com This highlights the importance of the methallyl structure in building large, functional polymer chains.
Ring-Opening Polymerization (ROP) is a critical method for producing a variety of polymers, including polyethers and polyesters. The catalysis of this reaction is a significant area of research. In this context, it is not this compound itself, but a class of materials known as Double Metal Cyanide (DMC) complexes that act as highly effective heterogeneous catalysts. nih.govmdpi.commdpi.com
DMC catalysts are inorganic coordination polymers, with a common example being a Zn-Co complex, where zinc and cobalt atoms are linked by cyanide bridges. mdpi.com These solid materials possess Lewis acidic sites that are key to their catalytic activity. mdpi.commdpi.com They are renowned for their high efficiency in the ROP of epoxides like propylene oxide, which is used to produce polyether polyols for the polyurethane industry. nih.govresearchgate.net DMC catalysts are also effective in the ROP of other cyclic monomers, such as ε-caprolactone and δ-valerolactone, to form polyesters. mdpi.comnih.gov Their high activity means that they can be used at very low concentrations, often eliminating the need for their removal from the final polymer product. researchgate.net
The polymerization of hydrogen cyanide (HCN) is considered a cornerstone of prebiotic chemistry, representing a plausible pathway to the formation of life's essential building blocks on the early Earth. mdpi.comrsc.org HCN is a simple molecule believed to have been abundant in the prebiotic environment and can polymerize under various conditions to form a complex mixture of compounds. mdpi.comresearchgate.net
These HCN-derived polymers are heterogeneous solids, often appearing as yellow-to-brown or black materials. mdpi.com Crucially, hydrolysis of these polymers has been shown to yield biologically significant molecules, including amino acids (the building blocks of proteins) and nucleobases like adenine (B156593) (a component of RNA and DNA). rsc.orgresearchgate.net The formation of the HCN dimer, iminoacetonitrile, is considered a potential rate-limiting first step in the polymerization process. nih.gov While the chemistry of HCN and its polymers is central to origin-of-life scenarios, the scientific literature does not currently document a specific role for this compound in this process. The focus remains on HCN as the primary precursor. mdpi.comrsc.org
Role in Ring-Opening Polymerization Catalysis
Flavor Chemistry and Food Science
A prominent example is found in the production of cold-pressed rapeseed oil. Research shows that when rapeseeds undergo microwave pretreatment, the resulting oil exhibits a different aromatic profile compared to oil from untreated seeds. Specifically, the concentration of the pungent compound 4-isothiocyanato-1-butene is substantially reduced, while the concentration of the non-pungent this compound increases by as much as 95%. researchgate.netresearchgate.net This chemical transformation is desirable as it reduces the sharp, pungent notes and contributes to a milder, roasted flavor in the final product. researchgate.netresearchgate.net
Table 2: Impact of Microwave Pretreatment on Key Flavor Compounds in Rapeseed Oil
| Compound | Flavor Profile | Change with Microwave Pretreatment |
|---|---|---|
| 4-Isothiocyanato-1-butene | Pungent | Decreases by 74-95% |
| This compound | Non-pungent | Increases by up to 95% |
This table synthesizes data from research on rapeseed oil flavor attributes. researchgate.netresearchgate.net
Chiral Building Blocks in Asymmetric Synthesis
This compound, while not as extensively documented as a direct chiral precursor in the same vein as more common starting materials, holds significant potential as a versatile C5 building block for the synthesis of valuable chiral molecules. Its utility arises from the strategic placement of a nitrile group and a methallyl moiety, both of which can be manipulated with a high degree of stereocontrol through modern asymmetric catalysis. The primary routes to generating chiral synthons from this compound and its derivatives involve enantioselective transformations such as hydrocyanation and related addition reactions. These methods introduce a chiral center that can be further elaborated into a variety of functional groups.
The resulting chiral nitriles are particularly valuable intermediates in organic synthesis. The cyano group can be readily converted into amines, carboxylic acids, amides, and ketones, making these chiral nitriles precursors to a wide array of more complex, biologically active molecules. acs.org
One of the key strategies for unlocking the chiral potential of this compound-related structures is through asymmetric hydrocyanation of the double bond. While the direct asymmetric hydrocyanation of this compound itself is not extensively reported, the hydrocyanation of 1,1-disubstituted alkenes, a class to which this compound belongs, is a well-established transformation. researchgate.netuni-koeln.de This reaction, typically catalyzed by transition metal complexes with chiral ligands, can introduce a cyanide group with high enantioselectivity.
Furthermore, derivatives of this compound, such as those where the nitrile is transformed into another functional group, can undergo highly stereoselective reactions. For instance, the condensation of a nitrile with methallyl magnesium chloride has been used to create a dienamide, which then undergoes a highly enantioselective ruthenium-catalyzed asymmetric hydrogenation to produce a chiral amide with 98.5% enantiomeric excess (ee). nih.gov This chiral amide is a key precursor for the synthesis of (R)-Sibutramine, an appetite suppressant. nih.gov
The following table summarizes the types of chiral building blocks that can be derived from methallyl precursors and their subsequent applications.
| Precursor Type | Asymmetric Reaction | Chiral Building Block | Enantioselectivity (ee) | Application / Product Class |
| Methallyl Derivative | Asymmetric Hydrogenation | Chiral Amide | 98.5% | Precursor to (R)-Sibutramine nih.gov |
| 1,1-Disubstituted Alkene | Asymmetric Hydrocyanation | Chiral Nitrile | up to 98% | General precursor to chiral amines, carboxylic acids researchgate.net |
| Vinylarene | Asymmetric Hydrocyanation | Branched Chiral Nitrile | High | Precursors to anti-inflammatory drugs (e.g., Ibuprofen, Naproxen) thieme-connect.de |
The research into the asymmetric hydrocyanation of alkenes has yielded various catalytic systems capable of delivering high enantioselectivity for a range of substrates. These systems often employ nickel or rhodium catalysts paired with chiral phosphine (B1218219) or phosphite (B83602) ligands. researchgate.netthieme-connect.de The general success with 1,1-disubstituted alkenes suggests that a suitable catalyst system could be developed for the direct, enantioselective hydrocyanation of the methallyl scaffold, providing direct access to chiral β-methyl nitriles.
Moreover, chiral β-hydroxy nitriles are another important class of building blocks accessible through asymmetric synthesis, often employed in the synthesis of statins. nih.gov While direct synthesis from this compound is not the typical route, the structural motif is closely related, highlighting the value of the chiral nitrile functionality.
The versatility of the methallyl group is further demonstrated in the diastereoselective alkylation of chiral nitro hydrazone dianions with methallyl iodide, showcasing the ability of the methallyl group to be introduced stereoselectively into a molecule. acs.org
Reductive Degradation
Microbial Biodegradation Mechanisms
Biodegradation is considered an environmentally friendly and sustainable method for detoxifying cyanide-containing wastes. nih.gov Microorganisms have evolved diverse and efficient enzymatic systems to break down cyanide and related compounds.
Microorganisms capable of using cyanide or its derivatives as a primary source of nitrogen for growth are known as cyanotrophic. mdpi.comembopress.orgd-nb.info These bacteria and fungi are key players in the natural attenuation of cyanide pollution. embopress.org They possess specific metabolic pathways to degrade cyanide while having mechanisms to protect themselves from its toxicity, such as a cyanide-insensitive respiratory chain. nih.govd-nb.info
A well-studied example is the alkaliphilic bacterium Pseudomonas pseudoalcaligenes CECT5344, which can tolerate and metabolize high concentrations of cyanide. embopress.orgd-nb.info This bacterium assimilates cyanide by having it react chemically with oxaloacetate to form a cyanohydrin intermediate. asm.orgresearchgate.net This nitrile is then hydrolyzed by the enzyme nitrilase NitC to produce ammonium (B1175870), which can be used by the cell. nih.govresearchgate.net Many other bacterial genera, including Bacillus, Klebsiella, and Rhodococcus, have also been identified as cyanide degraders. scielo.org.coijrjournal.com The ability to degrade various nitriles is a key feature of these organisms, allowing them to break down compounds like this compound. nih.gov
Table 2: Examples of Cyanide-Degrading Microorganisms and Pathways
| Microorganism | Degradation Pathway | Key Enzyme(s) | Products | Citation |
| Pseudomonas pseudoalcaligenes CECT5344 | Hydrolytic (via cyanohydrin) | Nitrilase (NitC) | Ammonium, Carboxylic Acid | nih.govoup.comresearchgate.net |
| Bacillus sp. | Hydrolytic | Not specified | Ammonia (B1221849), CO₂, Formate | scielo.org.coijrjournal.com |
| Fungi | Hydrolytic | Cyanide Hydratase | Formamide (B127407) | nih.govembopress.org |
| Klebsiella oxytoca | Reductive | Not specified | Methane, Ammonia | researchgate.net |
| Various Bacteria | Substitution/Transfer | 3-Cyanoalanine synthase, Rhodanese | 3-Cyanoalanine, Thiocyanate (B1210189) | nih.govasm.org |
Enzymatic Transformations (e.g., Nitrilase, Cyanidase, Cyanide Hydratase)
The biodegradation of nitrile compounds like this compound is primarily accomplished through enzymatic hydrolysis. The key enzymes involved belong to the nitrilase superfamily, which includes nitrilases, cyanide hydratases, and cyanidases. nih.govembopress.orgmdpi.com These enzymes catalyze the conversion of the cyano group (-C≡N) into less toxic products such as carboxylic acids, amides, and ammonia. mdpi.comd-nb.info
Nitrilase (EC 3.5.5.1):
Nitrilases directly hydrolyze nitriles to the corresponding carboxylic acid and ammonia, without the formation of an amide intermediate. d-nb.infod-nb.info This one-step pathway is a common mechanism in bacteria, fungi, and plants for nitrile detoxification and assimilation. mdpi.com The reaction is as follows:
R-C≡N + 2 H₂O → R-COOH + NH₃
While direct studies on the enzymatic transformation of this compound by purified nitrilases are limited, research on structurally similar compounds provides insights. For instance, nitrilases from various organisms, including species of Rhodococcus and Pseudomonas, have been shown to act on a range of aliphatic and aromatic nitriles. scispace.comnih.govosti.gov A nitrilase from Gibberella intermedia has demonstrated high activity against glucosinolate-derived nitriles like 3-butenenitrile (B123554) and 4-pentenenitrile, which are structurally related to this compound. nih.gov However, substrate specificity can be influenced by factors such as chain length and branching. For example, a study on a nitrile hydratase/amidase system from Bacillus pallidus Dac521 showed that while it could hydrolyze branched nitriles like isobutyronitrile (B166230) and methacrylonitrile (B127562) (branched at the second carbon), it could not act on isovaleronitrile (B1219994) (branched at the third carbon), suggesting that the position of the methyl group in this compound (3-methyl-3-butenenitrile) could impact enzymatic activity. ucl.ac.uk
The general mechanism for nitrilase activity involves a catalytic triad, typically composed of Cys-Glu-Lys residues, which facilitates the hydrolysis of the nitrile bond. nih.gov
Cyanidase (Cyanide Dihydratase; EC 3.5.5.1):
Cyanidases are enzymes that specifically target the cyanide ion (HCN/CN⁻), catalyzing its hydrolysis directly to formic acid and ammonia. nih.govd-nb.info This pathway is primarily found in bacteria, such as Pseudomonas stutzeri and Rhodococcus sp.. nih.govnih.gov The reaction is:
HCN + 2 H₂O → HCOOH + NH₃
This enzymatic route is crucial for the detoxification of inorganic cyanide. While the primary substrate is inorganic cyanide, the release of cyanide ions during the metabolism of organic nitriles could potentially be acted upon by cyanidases present in the microbial consortium. The crude enzyme from Rhodococcus sp. UKMP-5M was found to biodegrade cyanide into ammonia and formate, indicating the presence of a cyanidase. nih.gov
Cyanide Hydratase (EC 4.2.1.66):
Cyanide hydratases convert cyanide into formamide. embopress.orgd-nb.info This enzyme is predominantly found in fungi. nih.gov The formamide produced can be further hydrolyzed to formic acid and ammonia by an amidase. d-nb.info The reaction is:
HCN + H₂O → HCONH₂
Studies on Pseudomonas pseudoalcaligenes have detected formamide as an end-product of cyanide degradation, suggesting the involvement of a cyanide hydratase-like activity. researchgate.net Like cyanidases, cyanide hydratases primarily act on inorganic cyanide. Their relevance to this compound degradation would depend on the metabolic pathways that might lead to the release of free cyanide from the parent molecule.
| Enzyme | EC Number | Reaction Catalyzed | Typical Organisms | Relevance to this compound |
| Nitrilase | 3.5.5.1 | R-C≡N + 2 H₂O → R-COOH + NH₃ | Rhodococcus sp., Pseudomonas sp., Gibberella sp. | Likely the primary pathway for direct hydrolysis, though specificity for this compound is not widely documented. scispace.comnih.govnih.gov |
| Cyanidase (Cyanide Dihydratase) | 3.5.5.1 | HCN + 2 H₂O → HCOOH + NH₃ | Pseudomonas stutzeri, Rhodococcus sp. | Acts on free cyanide, which could be a metabolic byproduct of this compound degradation. nih.govnih.gov |
| Cyanide Hydratase | 4.2.1.66 | HCN + H₂O → HCONH₂ | Fungi, some bacteria (Pseudomonas pseudoalcaligenes) | Acts on free cyanide; its role depends on the release of cyanide during this compound breakdown. nih.govresearchgate.net |
Industrial Waste Management and Bioremediation Strategies
Industrial wastewater containing nitrile compounds such as this compound requires effective treatment to prevent environmental contamination due to their toxicity. probiosphere.casamcotech.com Management strategies involve both physicochemical methods and increasingly, biological treatments (bioremediation) which are considered more cost-effective and environmentally friendly. nih.govscielo.sa.cr
Industrial Waste Management:
Wastewater from industries producing or using nitriles can be managed through several established technologies. saltworkstech.com These include:
Chemical Oxidation: Methods like alkaline chlorination or ozonation can be used to destroy cyanide and nitrile compounds. nih.gov
Adsorption: Granular activated carbon (GAC) can adsorb organic compounds like nitriles from wastewater. saltworkstech.com
Membrane Separation: Technologies such as reverse osmosis can separate nitriles from water, producing a clean effluent and a concentrated waste stream for further treatment or disposal. samcotech.com
Chemical Precipitation: This method is primarily for inorganic cyanide, using reagents like ferrous sulfate (B86663) to precipitate cyanide complexes. saltworkstech.com
These physical-chemical processes can be effective but may be expensive and can generate secondary waste products. scielo.sa.cr
Bioremediation Strategies:
Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants. mdpi.comscielo.sa.cr For nitrile-containing wastes, this typically involves using bacteria or fungi that produce the enzymes discussed in section 5.2.2.
Key aspects of bioremediation for nitrile-contaminated waste include:
Bioaugmentation and Biostimulation: This involves introducing specialized microbial strains (bioaugmentation) or adding nutrients to stimulate the activity of indigenous microorganisms (biostimulation) capable of nitrile degradation.
Bioreactors: Contaminated water can be treated in bioreactors, such as packed-bed reactors or activated sludge systems, which contain a high concentration of nitrile-hydrolyzing microorganisms. nih.gov The use of immobilized cells, for example, encapsulating crude extracts of Rhodococcus UKMP-5M in gellan gum, has been shown to enhance cyanide biodegradation, improve stability over a wider pH and temperature range, and allow for repeated use. cabidigitallibrary.org
Microbial Consortiums: Often, a mixture of different microbial species is more effective than a single strain, as different species can carry out different steps in the degradation pathway. nih.gov
While specific bioremediation protocols for this compound are not well-documented, the strategies developed for other nitriles are applicable. Strains of Pseudomonas and Rhodococcus are particularly noted for their ability to degrade a wide variety of nitriles and are prime candidates for use in bioremediation of waste containing this compound. mdpi.comresearchgate.net For example, Pseudomonas pseudoalcaligenes CECT 5344 has been extensively studied for its ability to detoxify industrial wastes containing high concentrations of cyanide. d-nb.infonih.gov
| Strategy | Description | Key Microorganisms/Components | Findings & Research |
| Chemical Oxidation | Use of strong oxidizing agents (e.g., bleach, ozone) to break down nitrile and cyanide compounds. | Bleach (Sodium Hypochlorite), Ozone | Effective for complete destruction of cyanide to nitrogen gas. nih.govsaltworkstech.com |
| Adsorption | Passing wastewater through adsorbent media like Granular Activated Carbon (GAC) to capture contaminants. | Granular Activated Carbon (GAC) | Suitable for polishing or treating intermittent waste streams. samcotech.comsaltworkstech.com |
| Bioreactors with Immobilized Cells | Encapsulating microbial cells or enzymes on a solid support to create a stable, reusable biocatalyst for continuous treatment. | Rhodococcus sp., Pseudomonas sp. | Immobilized crude extract of Rhodococcus UKMP-5M showed enhanced stability and reusability for cyanide degradation. cabidigitallibrary.org Mixed biofilms of Alcaligenes faecalis and Rhodococcus ruber effectively removed acetonitrile (B52724) and acrylonitrile. nih.gov |
| Bioaugmentation | Introducing specific, highly efficient microbial strains into the contaminated environment to enhance degradation rates. | Pseudomonas pseudoalcaligenes CECT5344 | This strain is a robust candidate for bioremediation due to its tolerance to high cyanide concentrations and its metabolic versatility. d-nb.infonih.gov |
Table of Compounds
Toxicology and Mechanistic Insights of Cyanide Containing Compounds
Cellular and Molecular Mechanisms of Toxicity
The toxicity of cyanide compounds, including methallyl cyanide, stems from their ability to rapidly disrupt cellular processes essential for life. The primary mechanisms involve the shutdown of aerobic respiration, the generation of damaging reactive molecules, and a forced shift to less efficient energy production pathways.
Inhibition of Cytochrome c Oxidase and Cellular Respiration
The cornerstone of cyanide's toxicity is its potent inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. numberanalytics.comnih.gov This enzyme, also known as Complex IV, is responsible for the final step in aerobic respiration: transferring electrons to oxygen, the ultimate electron acceptor. droracle.aivaia.com
Cyanide, in its hydrogen cyanide (HCN) form, readily diffuses across mitochondrial membranes. droracle.ai Once inside the mitochondrial matrix, it binds with high affinity to the ferric (Fe³⁺) ion within the heme a3 component of cytochrome c oxidase. numberanalytics.comdroracle.aimahidol.ac.th This binding event effectively blocks the transfer of electrons to oxygen, halting the entire electron transport chain. numberanalytics.comdroracle.ai Consequently, oxidative phosphorylation, the process that generates the vast majority of cellular adenosine (B11128) triphosphate (ATP), ceases. droracle.ainy.gov Tissues with high oxygen demands, such as the brain and heart, are particularly vulnerable to this abrupt stop in energy production. numberanalytics.com
The inhibition of cytochrome c oxidase leads to a state of "histotoxic anoxia," where cells are unable to utilize oxygen, even when it is plentiful in the blood. nih.govdroracle.ai This cellular suffocation is a primary cause of the rapid and severe symptoms observed in cyanide poisoning. numberanalytics.comwikipedia.org
Role of Diffusible Reactive Oxygen Species (DROS) in Toxicity
Beyond the direct inhibition of respiration, cyanide toxicity is exacerbated by the generation of diffusible reactive oxygen species (DROS), also known as reactive oxygen species (ROS). nih.govrsc.org These are chemically reactive molecules containing oxygen, such as peroxides, that can cause significant damage to cellular components.
Studies have shown that cyanide exposure leads to a rapid increase in peroxide formation within the cytoplasm of neuronal cells. nih.gov This accumulation of DROS is thought to contribute to the impairment of motor function observed in cyanide poisoning. nih.gov The generation of these reactive species can lead to lipid peroxidation, a process where the lipids in cell membranes are attacked and degraded, compromising cellular integrity. ijabbr.com
Furthermore, cyanide has been found to inhibit key antioxidant defense enzymes like superoxide (B77818) dismutase and catalase, which are responsible for neutralizing DROS. nih.gov This dual action of increasing DROS production while simultaneously crippling the cell's ability to defend against them creates a highly damaging oxidative stress environment. nih.gov This oxidative process is considered a significant component of cyanide's cytotoxic action. nih.gov
Anaerobic Metabolism and Lactic Acidosis
With the aerobic pathway for ATP production blocked by cyanide, cells are forced to switch to anaerobic metabolism to meet their energy demands. numberanalytics.comny.govdroracle.ai In this process, glucose is broken down into pyruvate, which is then converted to lactate (B86563) to regenerate the NAD+ needed for glycolysis to continue. mahidol.ac.th
Metabolic Pathways and Detoxification Processes
The body possesses natural defense mechanisms to metabolize and detoxify cyanide, converting it into less harmful substances that can be excreted. These pathways are crucial for surviving low-level exposures and form the basis for some antidote strategies.
Conversion to Thiocyanate (B1210189) (Rhodanese Pathway)
The primary and most widely studied pathway for cyanide detoxification is its conversion to the much less toxic compound thiocyanate (SCN⁻). wikipedia.orgwikipedia.org This reaction is catalyzed by the mitochondrial enzyme rhodanese (also known as thiosulfate (B1220275) sulfurtransferase). nih.govwikipedia.orgeurekaselect.com
Rhodanese facilitates the transfer of a sulfur atom from a sulfur donor, most commonly thiosulfate (S₂O₃²⁻), to the cyanide ion (CN⁻). nih.govresearchgate.net The reaction proceeds in a two-step "ping-pong" mechanism. First, the enzyme's active site, containing a critical cysteine residue, reacts with the thiosulfate to form a persulfide intermediate. In the second step, this enzyme-sulfur complex reacts with cyanide to produce thiocyanate, which is then released, regenerating the enzyme for another cycle. wikipedia.org
The resulting thiocyanate is approximately 200 times less toxic than cyanide and is water-soluble, allowing it to be readily excreted in the urine. ny.govwikipedia.org The activity of rhodanese varies in different tissues, with the highest concentrations typically found in the liver and kidneys. wikipedia.orgeurekaselect.com The availability of a sulfur donor is often the rate-limiting factor in this detoxification process. ny.gov
Other Enzymatic and Non-Enzymatic Detoxification Routes
While the rhodanese pathway is dominant, other enzymatic and non-enzymatic routes contribute to cyanide detoxification.
Enzymatic Pathways:
3-Mercaptopyruvate Sulfurtransferase (MPST): This enzyme, found in both the cytoplasm and mitochondria, also catalyzes the conversion of cyanide to thiocyanate, working in concert with rhodanese. nih.gov
Cyanide Hydratase and Cyanidase: Some microorganisms, and to a lesser extent other organisms, possess enzymes like cyanide hydratase and cyanidase. researchgate.netsurrey.ac.ukresearchgate.net These enzymes can hydrolyze cyanide to formamide (B127407) or directly to formic acid and ammonia (B1221849), which can then be used as carbon and nitrogen sources by the organism. researchgate.netajol.info
Cyanide Dioxygenase: This enzyme can oxidize cyanide to carbon dioxide and ammonia. researchgate.net
Non-Enzymatic Pathways:
Reaction with Hydroxocobalamin (B81358): A minor but important detoxification route is the reaction of cyanide with hydroxocobalamin (a form of vitamin B12). This reaction forms cyanocobalamin (B1173554) (vitamin B12), a stable and non-toxic compound that is excreted in the urine. ny.gov
Reaction with Disulfides: Oxidized disulfides can react directly with the cyanide anion to form thiocyanates, representing a potential first line of defense. nih.gov
Conversion to Carbon Dioxide: A small amount of cyanide can be converted to carbon dioxide, which is then eliminated from the body through exhalation. ny.gov
These multiple pathways highlight the body's integrated defense system against cyanide toxicity.
Hepatic Metabolism (Cytochrome P-450 System)
The hepatic metabolism of xenobiotics, including nitrile compounds, is predominantly carried out by the cytochrome P-450 (CYP) superfamily of enzymes. nih.gov These hemoproteins are crucial in the biotransformation of foreign compounds, often leading to their detoxification and excretion. nih.gov However, in some instances, this metabolic process can result in the creation of more toxic reactive metabolites, a phenomenon known as bioactivation. evotec.com
While specific research on the hepatic metabolism of this compound is not extensively documented, significant insights can be drawn from its close structural analog, allyl cyanide. The metabolism of allyl cyanide is known to be mediated by the cytochrome P-450 system, primarily by the CYP2E1 isozyme. wikipedia.orgresearchgate.netoup.com This process is believed to occur via hydroxylation at the alpha-carbon position, which generates an unstable cyanohydrin intermediate. researchgate.net This intermediate then rapidly decomposes, releasing cyanide and acrolein. researchgate.net The release of cyanide is a major contributor to the acute toxicity observed with many aliphatic nitriles. researchgate.net
Studies using CYP2E1-null mice have demonstrated that this enzyme plays a major role in the metabolism of allyl cyanide that leads to cyanide release and subsequent lethality. oup.com Given the structural similarities between this compound and allyl cyanide, it is hypothesized that this compound undergoes a similar metabolic pathway, also mediated by CYP enzymes, resulting in the liberation of cyanide.
| Enzyme/System | Substrate Example | Hypothesized Metabolic Action | Resulting Products | Reference |
|---|---|---|---|---|
| Cytochrome P-450 (CYP2E1) | Allyl Cyanide | α-carbon hydroxylation | Unstable cyanohydrin, leading to cyanide and acrolein release | researchgate.net |
| Cytochrome P-450 (CYP2A5) | Allyl Cyanide | Epoxidation of the β-γ double bond | Associated with vestibular toxicity (non-cyanogenic pathway) | oup.com |
Neurotoxicological Effects of Allyl Cyanide Analogs
Aliphatic nitriles, including analogs of allyl cyanide, are recognized for their potential neurotoxicity. wikipedia.org The toxic effects often depend on the specific chemical structure, including the degree of saturation and the arrangement of atoms within the molecule. researchgate.net
Studies on allyl cyanide have revealed specific neurotoxic manifestations in animal models. In rats, oral administration of allyl cyanide has been shown to cause a loss of hair cells in the auditory system and damage to the cornea. wikipedia.org Behavioral effects, such as reduced rearing activity, have also been observed. wikipedia.org These neurotoxic symptoms are shared with other unsaturated aliphatic mononitriles like 2-butenenitrile and 3,3'-iminodipropionitrile. wikipedia.org Furthermore, research in mice indicates that a single high dose of allyl cyanide can induce permanent behavioral changes, including head twitching and increased locomotor activity, which may be linked to neuronal cell death. wikipedia.org
The mechanisms underlying the neurotoxicity of these compounds are complex. While cyanide release contributes to acute systemic toxicity, other metabolic pathways are implicated in specific neurotoxic effects. For instance, the vestibular toxicity of allyl cyanide is hypothesized to be mediated by the epoxidation of its double bond by the CYP2A5 enzyme, a pathway distinct from the one that releases cyanide. oup.com As this compound is a structural analog of allyl cyanide, it is anticipated to exhibit a similar, though not identical, profile of neurotoxic potential. The specific toxicological properties would be influenced by its unique methyl group substitution.
| Effect | Animal Model | Description | Reference |
|---|---|---|---|
| Auditory System Damage | Rat | Loss of hair cells in the auditory system. | wikipedia.org |
| Ocular Effects | Rat | Troubling of the cornea. | wikipedia.org |
| Behavioral Changes | Rat | Reduced rearing activity. | wikipedia.org |
| Permanent Behavioral Changes | Mouse | Head twitching, increased locomotor activity, and circling after a single high dose. | wikipedia.org |
| Neuronal Damage | Mouse | Neuronal contractions, potentially leading to cell death. | wikipedia.org |
Environmental and Industrial Exposure Concerns
This compound is utilized as a chemical intermediate in the synthesis of a variety of other chemicals, including pharmaceuticals and agrochemicals. ontosight.ailookchem.com Its application in these manufacturing processes represents a primary source of potential occupational exposure. lookchem.com
More broadly, cyanide compounds can enter the environment from both natural processes and human industrial activities. dcceew.gov.au Industrial sources are significant contributors to environmental cyanide levels. nih.gov Key industrial sectors that use or release cyanides include mining (for gold and silver extraction), electroplating, metal cleaning, and the manufacturing of steel, plastics, and certain organic chemicals. dcceew.gov.aunih.gov
Environmental contamination can occur through various pathways. Cyanide can be released into the air as hydrogen cyanide gas from sources like vehicle exhaust, the burning of waste (including certain plastics, wool, and silk), and industrial emissions. dcceew.gov.aunih.govcdc.gov Water contamination can result from discharges from chemical processing facilities, iron and steel works, and mining operations. dcceew.gov.aunih.gov Furthermore, the use of cyanide-containing pesticides can lead to soil and water contamination. cdc.gov While many plants naturally produce cyanogenic compounds, industrial activities are a major source of concentrated environmental release. nih.govmdpi.com
| Source Category | Specific Examples | Medium of Contamination | Reference |
|---|---|---|---|
| Industrial Processes | Mining, electroplating, steel manufacturing, chemical synthesis | Water, Air, Soil | dcceew.gov.aunih.gov |
| Combustion | Vehicle exhaust, waste incineration, burning of plastics/polymers | Air | dcceew.gov.aunih.govcdc.gov |
| Agriculture | Use of cyanide-containing pesticides and rodenticides | Soil, Water | dcceew.gov.aucdc.gov |
| Chemical Intermediates | Use of this compound in pharmaceutical and agrochemical production | Air (occupational), Water (effluent) | ontosight.ailookchem.com |
| Natural Sources | Decomposition of certain plants (e.g., fruit pits), some algae | Soil, Water | dcceew.gov.aumdpi.com |
Analytical Methodologies for Characterization and Detection
Spectroscopic Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of methallyl cyanide. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques reveal detailed information about its structural components and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom within the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal, with its chemical shift indicating its hybridization state (sp³, sp², sp) and its proximity to electronegative groups like the nitrile (-C≡N) function.
Beyond structural confirmation, NMR is a powerful method for assessing the purity of this compound samples. The presence of impurities can be readily detected by the appearance of extraneous peaks in the spectra. Quantitative NMR (qNMR) can even be employed to determine the exact concentration of the target compound and any impurities without the need for a separate calibration curve, provided a suitable internal standard is used. Fluorine NMR spectroscopy has also been noted as a powerful method in related synthetic contexts, indicating its potential applicability if fluorinated derivatives of this compound were to be synthesized. biorxiv.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of this compound. This data is invaluable for confirming its identity and for its detection in trace amounts. The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by the loss of the nitrile group (-CN), resulting in a base peak at m/z = 41. vulcanchem.com
| Property | Value | Source |
| Formula | C₅H₇N | nist.govnist.gov |
| Molecular Weight | 81.1158 g/mol | nist.govnist.gov |
| CAS Registry Number | 4786-19-0 | nist.govnist.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly well-suited for the analysis of volatile compounds like this compound in complex mixtures. acs.org In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their different affinities for the stationary phase coating the column.
As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to spectral libraries for positive identification. The NIST Chemistry WebBook provides a reference mass spectrum for this compound (electron ionization) that can be used for this purpose. nist.gov
GC-MS has been successfully employed to identify this compound in various matrices. For example, it has been detected as a volatile compound in the essential oil of Sinapis alba L. seeds and in the flavor profile of cold-pressed rapeseed oil. researchgate.netresearchgate.net The technique's high sensitivity and selectivity make it a valuable tool in food chemistry, environmental analysis, and forensic science. mdpi.comsdstate.edu For instance, derivatization techniques can be employed to enhance the detection of cyanide and its organic derivatives in biological and aqueous samples. rsc.orgnih.gov
While not a primary method for the direct analysis of the small molecule this compound itself, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical technique in the analysis of polymers. tytlabs.co.jp Given that this compound can be explored as a monomer or crosslinking agent in polymer chemistry, MALDI-TOF MS would be an essential tool for characterizing the resulting polymeric materials. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds.
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A key feature is the sharp, intense band in the region of 2240-2260 cm⁻¹, which is indicative of the nitrile (-C≡N) stretching vibration. Additionally, the spectrum will show absorptions corresponding to the C=C stretch of the alkene group (around 1650 cm⁻¹), C-H stretching vibrations for both the sp² and sp³ hybridized carbons (typically above and below 3000 cm⁻¹, respectively), and various bending vibrations that further characterize the molecule. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. nist.gov
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Nitrile (-C≡N) Stretch | 2240 - 2260 |
| Alkene (C=C) Stretch | ~1650 |
| sp² C-H Stretch | >3000 |
| sp³ C-H Stretch | <3000 |
Chromatographic Separations
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. puritech.be The basic principle involves the differential partitioning of components between a mobile phase and a stationary phase. These methods are essential for isolating this compound from reaction mixtures or natural sources prior to its identification and quantification.
For a volatile compound like this compound, gas chromatography (GC) is a primary separation technique, as discussed in the context of GC-MS. In GC, the choice of the stationary phase is critical for achieving good separation from other components in a mixture. The column temperature, carrier gas flow rate, and injection parameters are optimized to ensure sharp, well-resolved peaks.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), could also be employed for the analysis of this compound, especially if it is part of a non-volatile mixture or if derivatization is performed. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the relative hydrophobicity of the components. For a molecule like this compound, a C18 column would be a common choice for the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be adjusted to achieve the desired retention time and separation. Detection in HPLC could be accomplished using a UV detector, as the double bond and nitrile group may provide some UV absorbance, or more universally with a mass spectrometer (LC-MS).
Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental technique for the preparative-scale purification of this compound in a synthesis setting. google.com The choice of solvent system (eluent) is crucial for effective separation based on the polarity of the compounds.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful and common technique for the direct analysis of this compound. This method allows for the separation of this compound from other components in a mixture and its subsequent identification and quantification.
Research Findings:
In Essential Oils: GC-MS analysis has been successfully used to identify this compound as a component in the essential oil of Sinapis alba L. (white mustard) seeds. In one study, this compound was detected at a concentration of 0.64% of the total essential oil composition. epa.govnih.gov
In Food Products: The flavor profile of cold-pressed rapeseed oil has been analyzed using headspace solid-phase microextraction (HS-SPME) followed by GC-MS. These analyses showed that microwave pretreatment of rapeseeds led to a significant increase (by 95%) in the relative amount of the non-pungent compound this compound. nemi.govresearchgate.net
In Plant Extracts: Methanolic extracts of Indian mustard (Brassica juncea) have been analyzed by GC-MS, identifying this compound as one of the major compounds. cdc.gov
Industrial Monitoring: In the synthesis of linear pentenenitriles, GC is used to monitor the isomerization of 2-methyl-3-butenenitrile (B95465) (an isomer of this compound) and to analyze the product mixture, which can contain this compound. nih.gov
Instrumentation and Conditions:
The following table summarizes typical GC and GC-MS parameters used for the analysis of this compound as reported in various studies.
| Parameter | Instrument/Column Details | Temperature Program | Carrier Gas & Flow Rate | Detector | Reference |
| GC-MS System | Shimadzu GC-2014, 5% phenyl 95% dimethylpolysiloxane fused silica capillary column (30 m x 0.25 mm; 0.25 μm film thickness) | 60°C to 280°C at 3°C/min, hold at 280°C for 2 min | N₂ at 1.0 mL/min | FID | alsglobal.com |
| GC-MS System | Not specified | Started at 50°C (hold for 3 min), then increased at 5°C/min to 220°C (hold for 10 min) | Helium (He) at 1.0 mL/min | MS | nih.gov |
| GC-MS System | Shimadzu GCMS-QP5050 | Not specified | Not specified | MS | google.com |
This table is based on available data from the search results. Specific instrument models and detailed parameters can vary based on the application.
Ion Chromatography (IC) for Metal Cyanides
Ion chromatography is a primary method for analyzing anionic species, including metal cyanide complexes. researchgate.net However, direct analysis of organic nitriles like this compound by IC with common detectors like conductivity is not standard due to the low dissociation constant of such molecules. google.com
There is evidence of indirect methods where a cyanide compound is oxidized to cyanate, which can then be determined by IC. google.com While this suggests a potential pathway, there is no specific literature found that details the application of ion chromatography for the routine analysis of this compound itself. Standard methods for cyanide analysis by IC are typically focused on free cyanide and metal cyanide complexes in aqueous samples. researchgate.netezkem.com
Gel Permeation Chromatography (GPC) for Polymers
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a technique used to determine the molecular weight distribution of polymers. vedantu.com Its application to this compound would be relevant in the context of analyzing polymers synthesized from this monomer.
While there is a mention in patent literature of a polymer for concrete admixtures that includes a (meth)polyoxyalkylene ether cyanide compound, which could be related to this compound, specific GPC analytical methods for poly(this compound) are not detailed in the available research. epa.gov GPC is a standard technique for polymer characterization, and its application would involve dissolving the polymer in a suitable solvent and analyzing it using a GPC system calibrated with appropriate polymer standards. sigmaaldrich.comlcms.cz The specific conditions would be dependent on the properties of the poly(this compound) polymer itself.
Wet Chemistry and Specialized Methods
Wet chemistry and other specialized methods are often employed for the analysis of "total cyanide." These methods typically involve a chemical reaction or distillation step to convert various forms of cyanide, including organic nitriles, into a common, detectable species like hydrogen cyanide (HCN).
Distillation and Microdiffusion Techniques
Distillation is a common and critical sample preparation step for the analysis of total cyanide, which includes organic nitriles. alsglobal.comct.gov The principle involves the reflux-distillation of the sample under acidic conditions, often with a catalyst, to decompose cyanide complexes and hydrolyze nitriles to liberate hydrogen cyanide (HCN). epa.govca.gov The liberated HCN gas is then purged from the sample and trapped in an alkaline scrubber solution (e.g., sodium hydroxide). nemi.govca.gov
This resulting alkaline solution, containing the cyanide ion (CN-), can then be analyzed by various determinative techniques, such as colorimetry, titration, or electrochemical methods. ca.gov Standard methods like EPA 9010 describe this reflux-distillation procedure for the determination of total cyanide, which explicitly includes organic cyanides (nitriles). epa.govct.gov
Microdiffusion is another separation technique used for cyanide analysis. It offers a simpler and often faster alternative to distillation for certain sample types. In this method, the sample is acidified in a sealed container (like a Conway cell), causing the release of HCN gas, which is then absorbed into an alkaline solution in a separate chamber within the same cell. keikaventures.com This technique has been applied for the determination of cyanide in various biological and water samples. keikaventures.comnemi.govresearchgate.net While the principles suggest it could be applicable to this compound after conversion to HCN, specific studies detailing this application were not found.
Colorimetric and Spectrophotometric Determinations
Colorimetric and spectrophotometric methods are widely used for the quantification of cyanide, typically after a distillation step has converted all cyanide forms to HCN and trapped it as CN- in an alkaline solution. google.comantpedia.com These methods are based on the reaction of the cyanide ion with specific reagents to produce a colored compound, the absorbance of which is measured with a spectrophotometer.
A prevalent method involves the conversion of cyanide to cyanogen (B1215507) chloride (CNCl) by reaction with a chlorinating agent like chloramine-T. ct.govepa.gov The cyanogen chloride then reacts with a pyridine-barbituric acid reagent to form a red-blue colored complex. ct.govelectrochemsci.org The intensity of this color, measured at a specific wavelength (typically around 578 nm), is proportional to the cyanide concentration. google.com
This colorimetric determination is the determinative step in several standard methods for total cyanide analysis, such as EPA Method 335.4 and SW-846 Method 9012A, which are applicable to the distillates from the total cyanide procedure that includes organic nitriles. epa.govnemi.govezkem.comkeikaventures.comepa.gov
Another colorimetric method involves the reaction of cyanide with picric acid in an alkaline medium to form a red-colored complex, which can be measured spectrophotometrically. google.com
| Method Principle | Reagents | Wavelength | Application | Reference |
| Pyridine-Barbituric Acid | Chloramine-T, Pyridine-Barbituric Acid | ~578 nm | Determination of total cyanide in distillates | google.comct.gov |
| Picric Acid Reaction | Picric Acid, Alkaline Buffer | ~520 nm | Continuous determination of cyanide | google.com |
Amperometric Detection
Amperometric detection is an electrochemical technique that can be used for the determination of cyanide. It is often coupled with flow injection analysis (FIA) or ion chromatography. ysi.comresearchgate.netgov.bc.ca The method typically involves the diffusion of HCN gas across a hydrophobic membrane into an alkaline acceptor stream. gov.bc.ca
In the detector, the cyanide ions react with a silver electrode at a set potential, generating an anodic current that is directly proportional to the cyanide concentration. ysi.comgov.bc.ca This technique is noted for its sensitivity and robustness, as the gas diffusion step minimizes interferences from the sample matrix. gov.bc.ca
For the analysis of total cyanide, which includes organic nitriles like this compound, a preliminary distillation or in-line UV digestion step is required to convert the cyanide forms to HCN. antpedia.comalsglobal.com The resulting distillate or digested sample can then be analyzed by FIA with amperometric detection. This approach is described in methods like ASTM D7284. antpedia.com
Weak Acid Dissociable (WAD) and Available Cyanide Analyses
Weak Acid Dissociable (WAD) and Available Cyanide are operational classifications used to quantify specific fractions of cyanide compounds, primarily in aqueous samples like industrial wastewater. ysi.comysi.com These methods are crucial for environmental monitoring and risk assessment because the toxicity of cyanide is highly dependent on its chemical form. ca.govalphalab.com The classifications distinguish between tightly bound, less toxic cyanide complexes (e.g., iron cyanides) and more labile forms that can readily release toxic hydrogen cyanide (HCN). ca.gov
WAD cyanide refers to cyanide species, including free cyanide and weak metal-cyanide complexes, that dissociate under mildly acidic conditions (pH 4.5 to 6.0). ezkem.comgov.bc.ca Available cyanide is a broader category that also includes moderately strong metal-cyanide complexes which can be dissociated through the use of ligand-exchange reagents. ezkem.com911metallurgist.com It is important to note that these analytical methods are designed to measure inorganic cyanide forms and are not intended for the direct quantification of the covalently bound nitrile group in organonitriles like this compound. The strong carbon-cyanide bond in such organic compounds is not cleaved under the conditions of WAD or available cyanide analysis. vulcanchem.com
Weak Acid Dissociable (WAD) Cyanide Analysis
The principle behind WAD cyanide analysis is the selective liberation of hydrogen cyanide (HCN) from specific, less stable cyanide compounds. This is achieved by acidifying the sample to a pH between 4.5 and 6.0 and then distilling the released HCN, which is subsequently trapped in a basic solution for measurement. gov.bc.ca This procedure measures free cyanide (HCN and CN⁻) and dissociates weak metal-cyanide complexes, such as those of zinc and cadmium. ezkem.com911metallurgist.com Stronger complexes, particularly those of iron, are stable under these conditions and are not measured. gov.bc.ca911metallurgist.com
Standard methods for this analysis include procedures outlined in APHA 4500-CN I and ASTM D2036, which specify a buffered distillation at pH 4.5. gov.bc.canemc.us The final determination of the captured cyanide can be performed using various techniques, including colorimetry or ion-selective electrodes. gov.bc.cagov.bc.ca
Table 1: Comparison of Cyanide Fractions
| Cyanide Fraction | Description | Included Species |
|---|---|---|
| Free Cyanide | The most toxic and bioavailable form of cyanide. ca.govezkem.com | HCN, CN⁻ |
| Weak Acid Dissociable (WAD) Cyanide | Cyanide released under mild acidic conditions (pH 4.5-6.0). ezkem.comgov.bc.ca | Free Cyanide + complexes of Zn, Cd, Hg, Ag, Cu, Ni. ysi.comezkem.com |
| Available Cyanide | Cyanide measured by methods using ligand displacement reagents without distillation. ezkem.comezkem.com | WAD species + moderately strong complexes (e.g., Ni, Cu). ezkem.com911metallurgist.com |
| Total Cyanide | All cyanide species, released under strong acid reflux distillation. ysi.comca.gov | Free Cyanide, WAD species, and strong complexes of Fe, Co, Au. ca.gov |
Available Cyanide Analyses by Ligand Displacement and Flow Injection Analysis (FIA)
Methods for determining "available cyanide" provide a more comprehensive measure of potentially toxic cyanide without the need for traditional distillation. ezkem.com The most prominent of these are USEPA Method OIA-1677 and ASTM D6888, which employ a ligand-exchange and flow injection analysis (FIA) technique. ysi.comezkem.com
The core principle of these methods involves several automated steps:
Ligand Exchange : The sample is treated with reagents that displace cyanide from moderately strong metal-cyanide complexes, such as those of nickel and copper, liberating free cyanide ions. ezkem.comezkem.com
Acidification & Gas Diffusion : The treated sample is injected into an acidic carrier stream (pH < 2), converting all liberated cyanide ions to hydrogen cyanide (HCN) gas. ysi.comezkem.com This gas then diffuses across a hydrophobic membrane into a basic acceptor stream. ysi.comezkem.com This step effectively separates the cyanide from the sample matrix and potential interferences. ysi.com
Amperometric Detection : The cyanide ion in the acceptor solution flows to an amperometric detector, where it reacts with a silver electrode, generating an electrical current directly proportional to the cyanide concentration. ysi.comezkem.com
This FIA-based approach is considered more efficient and can overcome significant interferences from substances like thiocyanate (B1210189) and sulfite (B76179) that affect older distillation-based methods. ezkem.com The method is applicable for determining available inorganic cyanide in various water types over a range of approximately 2 µg/L to 400 µg/L.
Table 2: Recovery of Metal-Cyanide Complexes by Different Analytical Methods
| Metal-Cyanide Complex | Recovery by ASTM D7237 (Free Cyanide) | Recovery by ASTM D6888 (Available Cyanide) |
|---|---|---|
| [Zn(CN)₄]²⁻ | High | High |
| [Cd(CN)₄]²⁻ | High | High |
| [Hg(CN)₄]²⁻ | Low | High |
| [Cu(CN)₄]³⁻ | Low | High |
| [Ag(CN)₂]⁻ | Low | High |
Data derived from comparative charts illustrating method selectivity. nemc.us
Research Findings
Research and standard protocols clearly define WAD and available cyanide analyses as methods for speciating inorganic cyanide. ca.gov ASTM D6888, for instance, specifies its use for determining "available inorganic cyanide" in aqueous solutions. The method detects free cyanides and metal-cyanide complexes that are readily dissociated, but not strong complexes like iron cyanides, which are considered less toxic. scribd.com
Studies comparing different analytical approaches show that ligand-exchange gas diffusion-amperometry methods, like ASTM D6888, generally yield better recovery for moderately strong metal-cyanide complexes compared to WAD or Cyanide Amenable to Chlorination (CATC) methods. nemc.us The choice of method is critical for accurately assessing the environmental risk posed by cyanide, as different industrial processes release different cyanide species. ysi.com For the analysis of organonitriles such as this compound, however, completely different techniques are required. The characterization and quantification of this compound itself typically rely on chromatographic methods, such as headspace gas chromatography-mass spectrometry (GC-MS), which can separate and identify the intact organic molecule. researchgate.netresearchgate.netsemanticscholar.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | CH₂=C(CH₃)CH₂CN |
| Hydrogen cyanide | HCN |
| Sodium cyanide | NaCN |
| Acetic acid | CH₃COOH |
| Silver nitrate | AgNO₃ |
| Potassium chromate | K₂CrO₄ |
| Silver cyanide | AgCN |
| Picric acid | C₆H₃N₃O₇ |
| Isopurpuric acid | C₈H₅N₅O₆ |
| Lead carbonate | PbCO₃ |
| Lead acetate | Pb(C₂H₃O₂)₂ |
| Sodium hydroxide (B78521) | NaOH |
| Sulfuric acid | H₂SO₄ |
| Hydrochloric acid | HCl |
| Zinc chloride | ZnCl₂ |
| Nickel(II) chloride | NiCl₂ |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reactions involving methallyl cyanide. Its ability to balance computational cost with accuracy makes it well-suited for studying complex catalytic cycles.
Reaction Mechanism Elucidation (e.g., Hydrocyanation, Isomerization)
DFT calculations have been instrumental in unraveling the mechanisms of nickel-catalyzed hydrocyanation of butadiene, a process where this compound (also known as 2-methyl-3-butenenitrile (B95465) or 2M3BN) is a key, albeit often undesired, branched product. mdpi.comresearchgate.net The desired product is the linear 3-pentenenitrile (B94367) (3PN). Computational studies have detailed the pathways leading to both isomers. mdpi.com
The general mechanism begins with the oxidative addition of hydrogen cyanide (HCN) to a low-valent nickel complex, followed by the insertion of butadiene to form a methallyl nickel intermediate. mdpi.comresearchgate.net From this crucial intermediate, the reaction can proceed through two distinct pathways:
Formation of this compound (2M3BN): This pathway involves a reductive elimination step from the methallyl nickel complex. mdpi.com
Formation of 3-Pentenenitrile (3PN): This pathway proceeds through a cyano (CN) migration followed by a methylallyl rearrangement before reductive elimination. mdpi.com
DFT studies have also shed light on the subsequent isomerization of this compound to the more valuable 3-pentenenitrile. mdpi.com The calculations support a mechanism initiated by the cleavage of the C-CN bond (oxidative addition), followed by a methylallyl rotation, and finally, the reformation of the C-CN bond (reductive elimination) to yield 3PN. mdpi.com
Transition State Analysis
A critical aspect of understanding reaction mechanisms is the characterization of transition states, the high-energy structures that connect reactants, intermediates, and products. DFT calculations have been employed to locate and analyze the transition states in the hydrocyanation and isomerization pathways involving this compound. mdpi.combeilstein-journals.orgresearchgate.net
In the nickel-catalyzed hydrocyanation of butadiene, the relative energies of the transition states determine the selectivity of the reaction. For the formation of 3PN, the rate-determining step is the methylallyl rearrangement, which has the highest energy barrier in the entire reaction pathway. mdpi.com Conversely, the formation of this compound is governed by the reductive elimination step. mdpi.comresearchgate.net
DFT calculations have revealed that the geometry of the nickel complex, particularly the "bite angle" of bidentate phosphine (B1218219) ligands, plays a crucial role in influencing the energies of the transition states and thereby directing the reaction towards either the linear or the branched product. mdpi.com For instance, the use of a 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) ligand favors the formation of 3PN. mdpi.comresearchgate.net The analysis of transition state structures helps explain how different ligands and reaction conditions can steer the selectivity of the catalytic process. mdpi.com
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study molecules related to this compound. For instance, ab initio calculations have been used to determine the conformational stability and structural parameters of similar molecules like allyl cyanide and allyl bromide. cdnsciencepub.comresearchgate.net These studies often involve methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) with various basis sets to calculate properties such as rotational constants and dipole moments for different conformers (e.g., cis and gauche). cdnsciencepub.comresearchgate.net While direct ab initio studies specifically on this compound are less commonly cited in the context of complex catalytic reactions compared to DFT, the principles and methods are fundamental to the field and provide a basis for more complex computational models. researchgate.netcardiff.ac.ukrsc.org
Quantum-Chemical Modeling of Catalytic Processes
Quantum-chemical modeling encompasses a broad range of computational techniques, including DFT and ab initio methods, to simulate catalytic processes at a molecular level. mdpi.comfrontiersin.orgtudelft.nl In the context of this compound, these models are essential for understanding the role of catalysts, such as nickel complexes, in hydrocyanation and isomerization reactions. mdpi.comresearchgate.net
These computational models can simulate the entire catalytic cycle, identifying key intermediates and transition states. mdpi.com For example, in the nickel-catalyzed hydrocyanation of butadiene, quantum-chemical modeling has shown how the catalyst interacts with the reactants (butadiene and HCN) and facilitates the formation of both this compound and 3-pentenenitrile. mdpi.comresearchgate.net The models can also explain how co-catalysts, such as Lewis acids or borane (B79455) adducts, can alter the reactivity and selectivity of the primary catalyst. researchgate.net By providing a detailed energy profile of the reaction pathways, these models help in the rational design of more efficient and selective catalysts. frontiersin.org
Prediction of Reactivity and Selectivity
A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions before they are carried out in the lab. researchgate.netcam.ac.ukescholarship.orgorganic-chemistry.org For reactions involving this compound, computational methods are used to predict the ratio of branched (this compound) to linear (3-pentenenitrile) products under different catalytic conditions. researchgate.net
These predictions are often based on the calculated energy barriers for the competing reaction pathways. mdpi.com A lower energy barrier for a particular pathway implies a faster reaction rate and, therefore, a higher yield of the corresponding product. By systematically varying the catalyst structure (e.g., the type of ligand) in the computational model, researchers can screen for catalysts that are predicted to have high selectivity for the desired product. organic-chemistry.orgrsc.org
For example, DFT calculations have successfully explained the high selectivity for 3PN observed experimentally when using Ni(dppb) as a catalyst. mdpi.com The calculations show that the transition state leading to 3PN is significantly lower in energy than the one leading to this compound in the presence of this specific ligand. mdpi.com These predictive capabilities are invaluable for the optimization of industrial processes, saving time and resources in the development of new catalytic systems. frontiersin.org
Q & A
Q. How can catalytic systems for this compound functionalization be optimized?
- Methodological Answer : Use design of experiments (DoE) to screen Pd/Ru catalysts, ligands, and solvents. Analyze turnover frequencies (TOF) via GC-MS and optimize using response surface methodology (RSM). Characterize catalyst stability via XPS and TEM post-reaction .
Methodological Tables
Table 1 : Key Spectral Signatures of this compound
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| H NMR | δ 1.8 (s, CH), 5.0 (m, CH) | Confirms allylic and nitrile groups |
| FT-IR | 2240 cm (C≡N) | Nitrile functional group |
| GC-MS | m/z 81 (M) | Molecular ion fragmentation |
Table 2 : Common Contaminants in this compound Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Methallyl alcohol | Incomplete substitution | Increase reaction time/temperature |
| Allyl cyanide | Isomerization | Use radical inhibitors (e.g., BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
